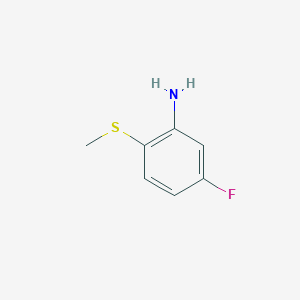![molecular formula C13H17ClN2O3 B8657268 tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and carbamate, characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a carbamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and tert-butyl chloroformate.
Reaction with Formaldehyde: 6-chloropyridine undergoes a condensation reaction with formaldehyde to form 6-chloropyridin-3-ylmethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or enzymatic activity, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (6-chloropyridin-3-yl)carbamate: Similar structure but lacks the oxoethyl group.
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: Contains a cyclobutyl ring instead of the oxoethyl group.
Uniqueness
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is unique due to the presence of the oxoethyl group, which can influence its reactivity and interaction with biological targets
Eigenschaften
Molekularformel |
C13H17ClN2O3 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)9-5-6-10(14)15-7-9/h5-8H,1-4H3,(H,16,18) |
InChI-Schlüssel |
KMNLPFAOQHJNSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


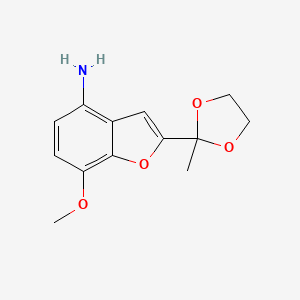
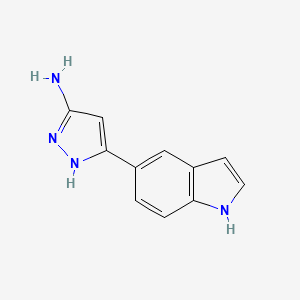
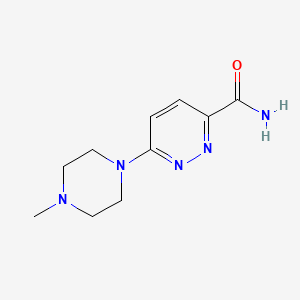
![5,5-Dimethyl-3-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8657201.png)
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)
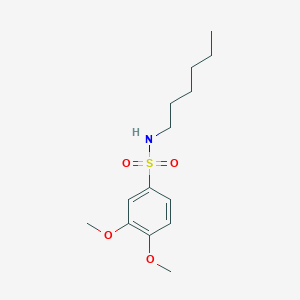
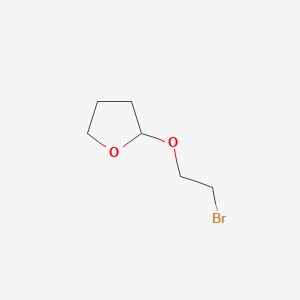
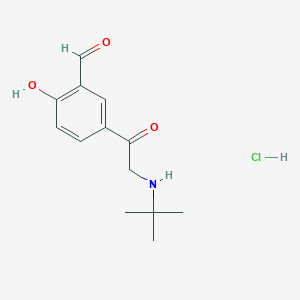
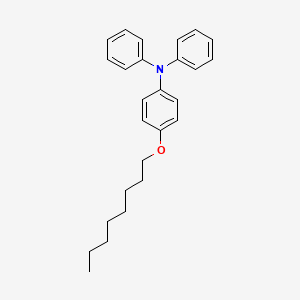
![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)
![3-{4-[(Methylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B8657276.png)
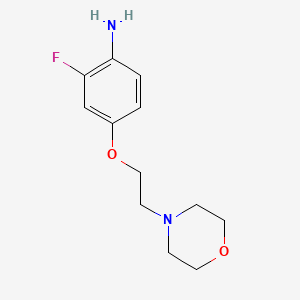
![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)
